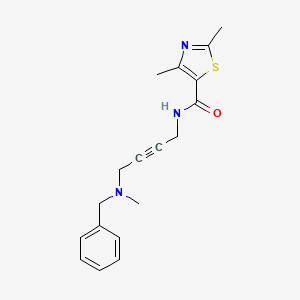
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as TPA023, is a chemical compound that belongs to the pyrazole class of drugs. It is a potent and selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been studied extensively for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
作用機序
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine acts as a selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor, causing it to open and allowing chloride ions to enter the cell. This results in hyperpolarization of the cell membrane and inhibition of neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to improve sleep quality and reduce stress-induced hyperthermia. 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been found to have a low propensity for causing sedation or motor impairment, making it a promising candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a low propensity for causing sedation or motor impairment, making it easier to study its effects on anxiety and depression in animal models. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. One potential application is in the treatment of anxiety and depression in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in humans. Another potential application is in the treatment of cognitive impairment in Alzheimer's disease. Further studies are needed to evaluate the effects of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine on cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine for use in vivo.
合成法
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dimethyl-5-pyrazolone with 2,2,2-trifluoroethyl isocyanate to give 3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to give 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.
科学的研究の応用
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)6-17-5-7(14)8(15-17)9(18)16-3-1-2-4-16/h5H,1-4,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUPRNDJLAPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)


![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)

